molecular formula C15H9Br2ClN2 B2372656 3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole CAS No. 1159988-75-6

3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole

Cat. No.: B2372656
CAS No.: 1159988-75-6
M. Wt: 412.51
InChI Key: ZCORJOGONKPSMW-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with bromophenyl and chloro groups

Mechanism of Action

The mechanism of action of “3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole” would depend on its specific application. For instance, some pyrazoline derivatives have been synthesized as BACE-1 inhibitors, which are potential therapeutic agents for Alzheimer’s disease .

Safety and Hazards

The safety and hazards associated with “3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole” would depend on its specific physical and chemical properties. It’s always important to refer to the Safety Data Sheet (SDS) for detailed information .

Future Directions

The future directions for research on “3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole” could include the development of new synthetic methods, the exploration of its potential applications in various fields such as medicine and materials science, and the investigation of its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 4-chlorobenzoyl chloride under basic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while a Suzuki-Miyaura coupling reaction could produce a biaryl compound.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(4-fluorophenyl)-4-chloro-1H-pyrazole
  • 3,5-bis(4-methylphenyl)-4-chloro-1H-pyrazole
  • 3,5-bis(4-methoxyphenyl)-4-chloro-1H-pyrazole

Uniqueness

3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole is unique due to the presence of bromine atoms, which can participate in specific chemical reactions, such as cross-coupling, that are not as readily accessible with other halogens.

Properties

IUPAC Name

3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br2ClN2/c16-11-5-1-9(2-6-11)14-13(18)15(20-19-14)10-3-7-12(17)8-4-10/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCORJOGONKPSMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NN2)C3=CC=C(C=C3)Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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